Home > Products > Screening Compounds P135103 > 2-{3-[(4-nitrophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
2-{3-[(4-nitrophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine -

2-{3-[(4-nitrophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Catalog Number: EVT-4948723
CAS Number:
Molecular Formula: C25H17N7O3
Molecular Weight: 463.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines are a class of heterocyclic compounds that have shown potential in medicinal chemistry. They often exhibit biological activity as adenosine receptor antagonists, particularly targeting the A2A receptor subtype [, , , , ]. Variations in substituents at different positions of the core structure can significantly influence their pharmacological profile, including affinity and selectivity for specific adenosine receptor subtypes [, ].

Synthesis Analysis

The synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines typically involves multi-step reactions, starting from appropriately substituted pyrazole or pyrimidine precursors [, , ]. Cyclization reactions and functional group transformations are key steps in building the tricyclic ring system. Specific reaction conditions, including reagents, solvents, and temperatures, vary depending on the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines is characterized by a planar, tricyclic core composed of fused pyrazole, triazole, and pyrimidine rings. The presence of various substituents, like phenyl groups, alkyl chains, and functional groups like nitro and methoxy groups, can introduce steric hindrance and influence the overall conformation of the molecule [, ]. Computational methods, such as DFT calculations, can be used to investigate the equilibrium geometry and electronic properties of these compounds [].

Mechanism of Action

As adenosine receptor antagonists, pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines primarily exert their effects by blocking the binding of adenosine to its receptors. Adenosine receptors are G protein-coupled receptors that modulate a variety of physiological processes, including neurotransmission, cardiovascular function, and inflammation. Antagonism of specific adenosine receptor subtypes, such as A2A, can have therapeutic benefits in conditions like Parkinson's disease [, , ].

Physical and Chemical Properties Analysis

Physical and chemical properties, like solubility, lipophilicity, and stability, can greatly influence the pharmacokinetic behavior of these compounds. Modifications to the core structure and the introduction of specific functional groups can be used to tune these properties for optimal drug development [].

Applications
  • Parkinson's disease: A2A receptor antagonists show promise as treatments for Parkinson's disease, potentially improving motor symptoms and reducing dyskinesias [, ].
  • Other neurological disorders: They may have potential applications in other neurological conditions like Alzheimer's disease, where modulation of adenosine receptors might provide neuroprotective effects [].
  • Antimicrobial and anticancer activity: Some derivatives exhibit antimicrobial and anticancer activities, opening possibilities for development in these areas [, , , ].

2-(2-Furanyl)-7-[2-[4-[4-(2-Methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine (Preladenant)

Compound Description: Preladenant is a potent and selective antagonist of the adenosine A2A receptor (A2AR). It was investigated as a potential PET tracer for imaging cerebral A2ARs, showing favorable brain kinetics and suitable characteristics for this purpose. Additionally, Preladenant has been investigated as a potential therapeutic agent for Parkinson's disease and has undergone phase III clinical trials.

5-Amino-7-(2-Phenylethyl)-2-(2-Furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH58261)

Compound Description: SCH58261 is a potent and selective antagonist of the adenosine A2A receptor (A2AR). [, , , , , , ] Studies have shown its effectiveness in attenuating MPTP-induced dopamine loss in an animal model of Parkinson's disease. It has also been used to investigate the role of A2ARs in various physiological processes, including coronary vasodilation, platelet aggregation, and neuroprotection. [, , , ]

5-Amino-8-(4-Fluorobenzyl)-2-(2-Furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (8FB-PTP)

Compound Description: 8FB-PTP is an antagonist of adenosine receptors, exhibiting high potency at the A2A receptor subtype. It has been studied for its in vitro pharmacological profile, demonstrating the ability to antagonize adenosine-induced vasorelaxation and inhibit platelet aggregation. These findings highlight its potential therapeutic relevance in cardiovascular conditions.

2-(2-Furanyl)-7-[3-(4-Methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine (SCH-442416)

Compound Description: SCH-442416 is a preferential presynaptic A2A receptor antagonist. It has been shown to decrease the reinforcing effects of THC in squirrel monkeys, suggesting potential for treating marijuana dependence. Its pharmacological actions highlight the potential of presynaptic A2A receptor antagonists in modulating reward pathways and addiction-related behaviors.

7-(2-(4-(4-(2-Fluoroethoxy)phenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine ([18F]MNI-444)

Compound Description: [18F]MNI-444 is a PET radiopharmaceutical designed for mapping A2A receptors in the brain. Its development involved a series of A2A ligands based on the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core, and it exhibited favorable binding characteristics in nonhuman primates. This compound contributes to advancing the understanding of A2A receptor distribution and function in the brain.

5-Amino-9-Chloro-2-(2-Furyl)-1,2,4-triazolo[1,5-c]quinazoline (CGS 15943)

Compound Description: CGS 15943 is an adenosine antagonist with a higher affinity for the A2A receptor subtype compared to other subtypes. It has been investigated for its in vitro pharmacological activity, but its low selectivity and limited effectiveness in antagonizing adenosine-induced vasodilation have hindered its further development as a therapeutic agent.

2-(4-Methoxyphenyl)-7-Methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Compound Description: 2-(4-Methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has been identified as a neuroprotective agent in a cellular model of Alzheimer's disease. This compound exhibited the ability to reduce the rate of cell death induced by the fibrillar non-β-amyloid component (NAC) of Alzheimer's disease, suggesting a potential therapeutic benefit in neurodegenerative conditions.

Properties

Product Name

2-{3-[(4-nitrophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

IUPAC Name

4-[3-[(4-nitrophenoxy)methyl]phenyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C25H17N7O3

Molecular Weight

463.4 g/mol

InChI

InChI=1S/C25H17N7O3/c33-32(34)20-9-11-21(12-10-20)35-15-17-5-4-6-18(13-17)23-28-25-22-14-27-31(19-7-2-1-3-8-19)24(22)26-16-30(25)29-23/h1-14,16H,15H2

InChI Key

ACCSEHVXVOXXHU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC(=C5)COC6=CC=C(C=C6)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC(=C5)COC6=CC=C(C=C6)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.